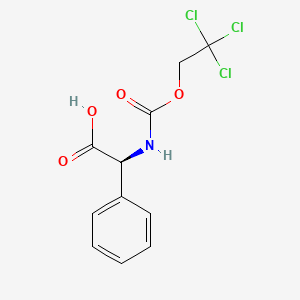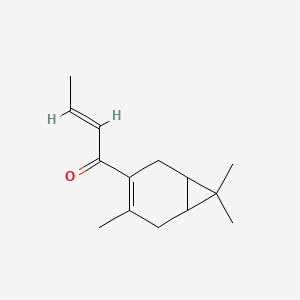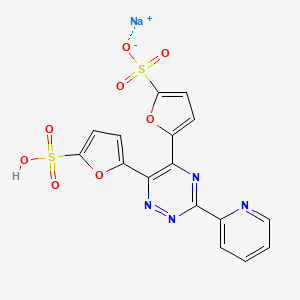
9-Octadecenoic acid (9Z)-, dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The dimerization of oleic acid is commonly achieved through a Diels-Alder reaction, which involves heating unsaturated fatty acids in the presence of a clay catalyst. A typical procedure uses tall oil fatty acids, which contain a mixture of oleic acid, linoleic acid, and other fatty acids. The reaction is carried out at elevated temperatures (around 260°C) and pressures (90 psi) for several hours .
Industrial Production Methods
In industrial settings, the production of dimer acids involves the use of montmorillonite clay as a catalyst, along with lithium salts and water. The mixture is stirred and heated in an autoclave to facilitate the dimerization process. The resulting product is a mixture of dimers, trimers, and unreacted monomers, which are then separated and purified .
Analyse Des Réactions Chimiques
Types of Reactions
Oleic acid, dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the dimer into different forms of amines.
Substitution: The dimer can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include polyamide resins, adhesives, and surfactants. These products are widely used in industrial applications due to their unique properties and versatility .
Applications De Recherche Scientifique
Oleic acid, dimer has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polyamides and other polymers.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and adhesives
Mécanisme D'action
The mechanism by which oleic acid, dimer exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cell signaling pathways and influence membrane fluidity. The dimerization process itself involves the formation of a cyclohexene ring through a Diels-Alder reaction, which is crucial for its chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimer Acid: Formed by the trimerization of fatty acids, resulting in a molecule with three fatty acid units.
Isostearic Acid: A branched-chain fatty acid derived from the isomerization of oleic acid.
Sebacic Acid: A dicarboxylic acid with a shorter carbon chain compared to dimer acid
Uniqueness
Oleic acid, dimer is unique due to its high molecular weight and the presence of a cyclohexene ring, which imparts distinct chemical and physical properties. Its ability to form stable polyamide resins and its versatility in various industrial applications make it a valuable compound .
Propriétés
Numéro CAS |
7049-68-5 |
|---|---|
Formule moléculaire |
C36H68O4 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9- |
Clé InChI |
YZAZXIUFBCPZGB-QZOPMXJLSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)













